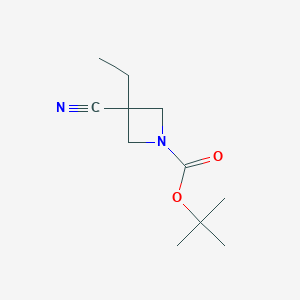![molecular formula C9H11N3O B8598989 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol CAS No. 32282-18-1](/img/structure/B8598989.png)
3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes both imidazole and pyridine rings, contributes to its reactivity and functionality in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitropyridine-2-amines with aryl aldehydes in the presence of reducing agents like sodium dithionite . Another approach involves the cyclization of amides derived from 2,3-diaminopyridine and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol has been explored for its potential in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Imidazo[4,5-b]pyridine: Shares a similar core structure but with different substituents.
Imidazo[4,5-c]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry as GABA receptor modulators.
Uniqueness: 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
32282-18-1 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(3-ethylimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-2-12-8(6-13)11-7-4-3-5-10-9(7)12/h3-5,13H,2,6H2,1H3 |
Clé InChI |
CHCSPLGUESFDJR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC2=C1N=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8598931.png)
![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)





![4-Methyl-1,2,3,4,5,6-hexahydro-benzo[e][1,4]diazocine](/img/structure/B8598978.png)


![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)

